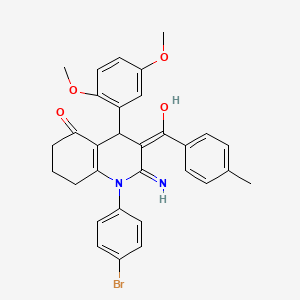![molecular formula C16H17NO5S B13378623 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378623.png)
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a sulfonylamino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can be achieved through a multi-step process. One common method involves the sulfonylation of 4-methoxy-2,5-dimethylphenylamine followed by coupling with benzoic acid derivatives. The reaction conditions typically require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce 4-methoxythiophenol .
Scientific Research Applications
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: An analog with potential anti-inflammatory properties.
4-Amino-5-(ethylsulfonyl)-o-anisic acid: A structurally similar compound with different substituents on the aromatic ring.
Uniqueness
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfonylamino groups provide a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-10-9-15(11(2)8-14(10)22-3)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
InChI Key |
HNSYGBQQCJQHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13378546.png)
![(5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378552.png)

![2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide](/img/structure/B13378559.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B13378567.png)
![(5E)-2-(5-chloro-2-methylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378572.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)

![2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378597.png)

![4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378613.png)
![2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378614.png)
